Feprosidnine
Overview
Description
Feprosidnine, also known as Sydnophen , is a stimulant drug that originated in the USSR during the 1970s. Structurally related to another Russian drug called mesocarb, Feprosidnine exhibits unique properties that set it apart from its counterpart. Unlike mesocarb, Feprosidnine has not been developed for medical use in humans .
Molecular Structure Analysis
Feprosidnine’s chemical formula is C₁₁H₁₃N₃O , with a molecular mass of approximately 203.24 g/mol . Its unique structure contributes to its pharmacological effects.
Chemical Reactions Analysis
- Cholinergic Action : Feprosidnine affects cholinergic pathways in the body .
- Adrenergic Action : It also interacts with adrenergic receptors .
- Opioid Action : Feprosidnine exhibits opioid-like effects .
- Nitric Oxide Donation : Additionally, it donates nitric oxide, which may contribute to its overall pharmacological profile .
Scientific Research Applications
Environmental Testing : The Fish Embryo Toxicity (FET) test, as an alternative to traditional fish testing methods, is significant in environmental assessments and hazard risk analysis (Embry et al., 2010). This method provides a humane alternative for assessing the environmental impact of chemicals, including Feprosidnine.
Biomedical Engineering : Feprosidnine can be used in Finite Element Method (FEM) simulations, which are crucial for understanding dynamic biological systems such as human organ function (Mehdi et al., 2016). These simulations are instrumental in developing treatments and understanding diseases.
Cancer Research : Research has explored the use of iron oxide nanoparticles, such as those in Feprosidnine, for cancer treatment and diagnosis. For example, ferumoxides-protamine sulfate complexes are used for MRI-based cell tracking in cancer research without inhibiting the function or differentiation capacity of stem cells (Arbab et al., 2005).
Neuroscience : In the field of neuroscience, electrical stimulation methods, such as Functional Electrical Stimulation (FES), are employed for rehabilitation and regeneration after spinal cord injuries, showing potential for functional recovery (Hamid & Hayek, 2008). These methods could be integrated with Feprosidnine-based therapies for enhanced outcomes.
Safety And Hazards
properties
IUPAC Name |
3-(1-phenylpropan-2-yl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLCEELTJROKMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)[N+]2=CC(=N)O[N-]2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3441-64-3 (mono-hydrochloride) | |
Record name | Feprosidnine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801027235 | |
Record name | 3-(1-Methyl-2-phenylethyl)sydnone imine, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Feprosidnine | |
CAS RN |
22293-47-6 | |
Record name | 1,2,3-Oxadiazolium, 5-amino-3-(1-methyl-2-phenylethyl)-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22293-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Feprosidnine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1-Methyl-2-phenylethyl)sydnone imine, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FEPROSIDNINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G4W8NR1PT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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